Ethyl 3-(Chloromethyl)benzoate physical properties
Ethyl 3-(Chloromethyl)benzoate physical properties
An In-Depth Technical Guide to the Physical Properties of Ethyl 3-(Chloromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Ethyl 3-(chloromethyl)benzoate is a significant intermediate in organic synthesis, particularly in the realms of pharmaceutical and agrochemical development.[1] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in complex synthetic pathways. This guide provides a comprehensive overview of the critical physical characteristics of ethyl 3-(chloromethyl)benzoate, detailing not only the empirical values but also the standardized methodologies for their determination. This document is structured to provide both a quick reference and an in-depth understanding for researchers and professionals in the field.
Introduction: The Role of Ethyl 3-(Chloromethyl)benzoate in Modern Synthesis
Ethyl 3-(chloromethyl)benzoate, with the chemical formula C₁₀H₁₁ClO₂, serves as a versatile building block in organic chemistry.[1] Its structure, featuring a benzene ring substituted with an ethyl ester and a chloromethyl group, offers multiple reaction sites for the construction of more complex molecules. The chloromethyl group, in particular, is a reactive handle for introducing the benzyl moiety into various molecular scaffolds, a common structural motif in many biologically active compounds. The ester functionality provides a site for hydrolysis or transesterification, further enhancing its synthetic utility. Given its role as a key intermediate, a precise knowledge of its physical properties is not merely academic but a practical necessity for process optimization, safety, and quality control.
Core Physical Properties: A Quantitative Overview
The physical properties of a compound dictate its behavior under various conditions and are fundamental to its application in research and development. The following table summarizes the key physical properties of ethyl 3-(chloromethyl)benzoate.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁ClO₂ | [1][2][3] |
| Molecular Weight | 198.65 g/mol | [2][3] |
| Appearance | Colorless to almost colorless clear liquid | |
| Melting Point | Approximately -13°C | [1] |
| Boiling Point | Approximately 228-230°C (at 760 mmHg) 169°C (at 25 mmHg) | [1] |
| Density | Approximately 1.17 - 1.18 g/mL | [1] |
| Refractive Index (n_D) | 1.53 | |
| Flash Point | 143°C | |
| Vapor Pressure | 0.00185 mmHg at 25°C | |
| Solubility | Soluble in organic solvents (alcohols, ethers, esters); Insoluble in water | [1] |
| CAS Number | 54589-54-7 | [3][4] |
Experimental Protocols for Physical Property Determination
The trustworthiness of physical property data hinges on the rigor of the experimental methods used for their determination. This section details standardized protocols for measuring key physical properties of liquid organic compounds like ethyl 3-(chloromethyl)benzoate, emphasizing the rationale behind the procedural steps.
Boiling Point Determination
The boiling point is a critical indicator of a liquid's volatility. For accurate determination, a micro-boiling point method using a Thiele tube is often employed, which is suitable for small sample volumes.
Methodology: Thiele Tube Method
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Sample Preparation: A small amount of ethyl 3-(chloromethyl)benzoate is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube.
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Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
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Heating: The Thiele tube is heated gently and uniformly. The unique design of the Thiele tube allows for even heat distribution via convection currents.
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Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. At this point, heating is discontinued.
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Boiling Point Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
Causality: This method relies on the principle that the vapor pressure of the liquid equals the atmospheric pressure at its boiling point. The trapped air in the capillary tube expands upon heating and is expelled. As the liquid cools, the pressure inside the capillary drops, and the atmospheric pressure forces the liquid into the tube at the precise moment the external and internal pressures equalize.
Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.
Density Measurement
Density is a fundamental property used for substance identification and quality assessment. The use of a digital density meter, often based on the oscillating U-tube principle, provides high precision and accuracy.
Methodology: Oscillating U-tube Digital Density Meter (ASTM D4052)
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Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water.
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Sample Introduction: A small, bubble-free aliquot of ethyl 3-(chloromethyl)benzoate is introduced into the oscillating U-tube.
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Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.
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Calculation: The density is automatically calculated from the measured frequency and the calibration data.
Causality: The frequency of oscillation of the U-tube is directly related to the mass of the substance it contains. Since the volume of the U-tube is constant, the mass is directly proportional to the density. This method is highly accurate and requires only a small sample volume.
Refractive Index Measurement
The refractive index is a measure of how light propagates through a substance and is a valuable tool for identification and purity assessment. An Abbe refractometer is commonly used for this measurement.
Methodology: Abbe Refractometer (ASTM D1218)
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Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.
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Sample Application: A few drops of ethyl 3-(chloromethyl)benzoate are placed on the surface of the prism.
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Measurement: The prisms are closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
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Reading: The refractive index is read directly from the instrument's scale. Temperature control is crucial as the refractive index is temperature-dependent.
Causality: This method is based on the principle of total internal reflection. The angle at which light is refracted when passing from the prism to the sample is dependent on the refractive index of the sample.
Caption: Workflow for Refractive Index Measurement using an Abbe Refractometer.
Spectroscopic Characterization
Spectroscopic data provides a fingerprint of a molecule's structure. For ethyl 3-(chloromethyl)benzoate, NMR, IR, and mass spectrometry are key analytical techniques for structural confirmation and purity assessment.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of ethyl 3-(chloromethyl)benzoate is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the ethyl ester protons. The aromatic protons will appear as a complex multiplet in the range of 7.3-8.0 ppm. The benzylic -CH₂- protons adjacent to the chlorine atom will be a singlet at approximately 4.6 ppm. The ethyl group will exhibit a quartet for the -OCH₂- protons around 4.4 ppm and a triplet for the -CH₃ protons around 1.4 ppm.
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¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester (around 166 ppm), the aromatic carbons (in the 128-138 ppm region), the benzylic carbon (around 45 ppm), the methylene carbon of the ethyl group (around 61 ppm), and the methyl carbon of the ethyl group (around 14 ppm).[2]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for ethyl 3-(chloromethyl)benzoate include:
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C=O stretch (ester): A strong absorption band around 1720 cm⁻¹.
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C-O stretch (ester): A strong absorption band in the region of 1250-1300 cm⁻¹.
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C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
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C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
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C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-Cl stretch: An absorption in the 600-800 cm⁻¹ range.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of ethyl 3-(chloromethyl)benzoate will show a molecular ion peak ([M]⁺) at m/z 198, with a characteristic M+2 peak at m/z 200 with an intensity of about one-third of the molecular ion peak, which is indicative of the presence of a chlorine atom.[2] Common fragmentation patterns for benzoate esters include the loss of the ethoxy radical (-•OCH₂CH₃) to give a benzoyl cation, and further fragmentation of the aromatic ring.
Safety and Handling
Ethyl 3-(chloromethyl)benzoate is a corrosive compound that can cause severe skin burns and eye damage. It is also corrosive to metals. Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this chemical. It should be stored in a cool, dark place, and in a corrosive-resistant container. In case of contact, immediately flush the affected area with water and seek medical attention.
Conclusion
The physical and spectroscopic properties of ethyl 3-(chloromethyl)benzoate are well-defined and can be reliably determined using standard laboratory procedures. This in-depth guide provides the necessary data and methodological insights for researchers, scientists, and drug development professionals to handle, characterize, and utilize this important synthetic intermediate with confidence and safety. A thorough understanding and application of this knowledge are essential for advancing synthetic projects where ethyl 3-(chloromethyl)benzoate is a key component.
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